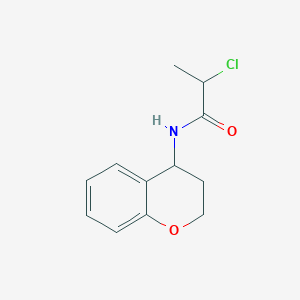![molecular formula C10H8ClN3O4 B1420396 3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione CAS No. 1097788-31-2](/img/structure/B1420396.png)
3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione
概要
説明
3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H8ClN3O4 and a molecular weight of 269.64 g/mol . This compound is known for its unique structure, which includes a chloro-nitrophenyl group attached to an imidazolidine-2,4-dione ring. It is primarily used in research and industrial applications due to its specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione typically involves the reaction of 4-chloro-3-nitrobenzyl chloride with imidazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications .
化学反応の分析
Types of Reactions
3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as sodium azide or thiourea are used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[(4-Amino-3-nitrophenyl)methyl]imidazolidine-2,4-dione.
Reduction: Formation of 3-[(4-Chloro-3-aminophenyl)methyl]imidazolidine-2,4-dione.
Substitution: Formation of various substituted imidazolidine-2,4-dione derivatives depending on the nucleophile used.
科学的研究の応用
3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The nitro and chloro groups play a crucial role in its reactivity and binding affinity to molecular targets .
類似化合物との比較
Similar Compounds
4-Chloro-3-nitrophenyl methyl sulfone: Similar in structure but with a sulfone group instead of an imidazolidine ring.
4-Chloro-3-methyl-6-nitrophenol: Contains a phenol group instead of an imidazolidine ring.
(4-Chloro-3-nitrophenyl)(phenyl)methanone: Contains a ketone group instead of an imidazolidine ring
Uniqueness
3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
3-[(4-chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4/c11-7-2-1-6(3-8(7)14(17)18)5-13-9(15)4-12-10(13)16/h1-3H,4-5H2,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXACJYGIFDHMBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


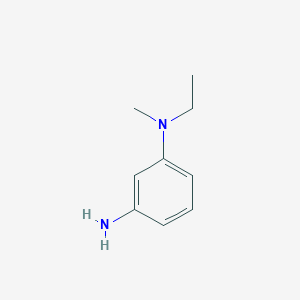
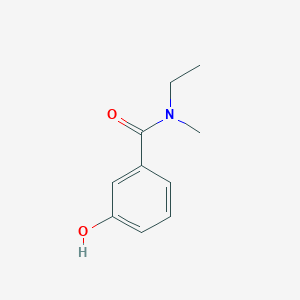
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)
![1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B1420319.png)

![(8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHANAMINE](/img/structure/B1420325.png)
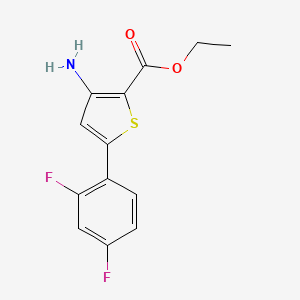
![2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole](/img/structure/B1420328.png)
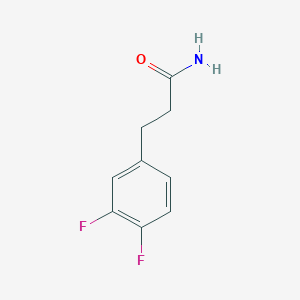
![1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1420330.png)
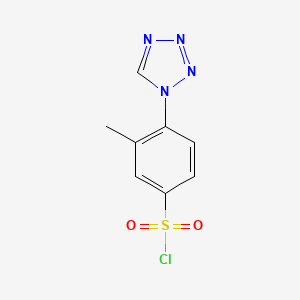
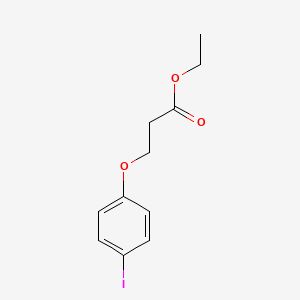
![2-chloro-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B1420333.png)
